1-(2-Chloro-4-iodobenzyl)azetidine
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Overview
Description
1-(2-Chloro-4-iodobenzyl)azetidine is a chemical compound with the molecular formula C10H11ClIN. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-iodobenzyl)azetidine typically involves the reaction of 2-chloro-4-iodobenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the azetidine ring attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-iodobenzyl)azetidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and iodo substituents on the benzyl ring.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different functionalized derivatives.
Ring-Opening Reactions: The strained four-membered ring of azetidine can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different functionalized derivatives of the azetidine ring .
Scientific Research Applications
1-(2-Chloro-4-iodobenzyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-iodobenzyl)azetidine is primarily related to its ability to undergo various chemical transformations. The azetidine ring’s strain and the presence of reactive substituents (chloro and iodo groups) make it highly reactive under appropriate conditions. These features enable the compound to interact with different molecular targets and pathways, leading to the formation of various functionalized derivatives .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles that share some reactivity patterns with azetidines but are generally more strained and reactive.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles that are less strained and more stable compared to azetidines.
Uniqueness of 1-(2-Chloro-4-iodobenzyl)azetidine
This compound is unique due to its specific substitution pattern on the benzyl ring and the presence of the azetidine ring.
Properties
Molecular Formula |
C10H11ClIN |
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Molecular Weight |
307.56 g/mol |
IUPAC Name |
1-[(2-chloro-4-iodophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClIN/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI Key |
RDILUFPBXLDSAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=C(C=C2)I)Cl |
Origin of Product |
United States |
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